molecular formula C6H10N2O B3210673 (5-ethyl-1H-imidazol-2-yl)methanol CAS No. 1075238-75-3

(5-ethyl-1H-imidazol-2-yl)methanol

Cat. No.: B3210673
CAS No.: 1075238-75-3
M. Wt: 126.16
InChI Key: IQPCLDKBSXJSNZ-UHFFFAOYSA-N
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Description

(5-ethyl-1H-imidazol-2-yl)methanol is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an ethyl group at the 5-position and a hydroxymethyl group at the 2-position of the imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-ethyl-1H-imidazol-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with glyoxal and formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-ethyl-1H-imidazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a saturated imidazoline derivative.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: (5-ethyl-1H-imidazol-2-yl)carboxylic acid.

    Reduction: (5-ethyl-1H-imidazoline-2-yl)methanol.

    Substitution: Various substituted imidazole derivatives depending on the substituent introduced.

Scientific Research Applications

(5-ethyl-1H-imidazol-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of (5-ethyl-1H-imidazol-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The hydroxymethyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity. The imidazole ring can participate in various interactions, including π-π stacking and coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    (5-methyl-1H-imidazol-2-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.

    (5-ethyl-1H-imidazol-2-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.

    (5-ethyl-1H-imidazol-4-yl)methanol: Similar structure but with the hydroxymethyl group at the 4-position instead of the 2-position.

Uniqueness

(5-ethyl-1H-imidazol-2-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 5-position and the hydroxymethyl group at the 2-position provides distinct steric and electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5-ethyl-1H-imidazol-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-5-3-7-6(4-9)8-5/h3,9H,2,4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPCLDKBSXJSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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